4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one
Description
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is a chlorinated ketone derivative featuring a pyrazole moiety at the 1-position and a reactive chloro group at the 4-position of the butanone chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents and functional materials. Its structural uniqueness arises from the combination of a polar ketone group, an electron-deficient pyrazole ring, and a nucleophilic chlorine atom, which collectively influence its reactivity and physical properties.
Properties
CAS No. |
560090-41-7 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-1-pyrazol-1-ylbutan-1-one |
InChI |
InChI=1S/C7H9ClN2O/c8-4-1-3-7(11)10-6-2-5-9-10/h2,5-6H,1,3-4H2 |
InChI Key |
DOTMSILGKMWCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one typically involves the reaction of 4-chlorobutanone with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro substituent on the butanoyl chain serves as a reactive site for nucleophilic displacement. Key findings include:
This reactivity aligns with methodologies for synthesizing pyrazole-containing pharmaceuticals, where chloro groups are replaced with nucleophiles to modulate bioactivity .
Cyclization Reactions
The compound undergoes intramolecular cyclization under oxidative conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| MnO₂ | Acetonitrile | 60°C | Pyridazine-fused heterocycles | Kinase inhibitor precursors |
| NaIO₄/H₂SO₄ | Water/THF | RT | Tetrahydroindazole derivatives | Anticancer scaffolds |
Notably, manganese(IV) oxide efficiently promotes dehydrogenative cyclization to form fused triazolo-pyridazine systems , critical in developing kinase-targeted therapeutics.
Coupling Reactions
The chloro group participates in cross-coupling reactions for structural diversification:
These reactions enable the introduction of aromatic or amine functionalities, enhancing drug-likeness in medicinal chemistry campaigns .
Condensation Reactions
The ketone moiety reacts with nitrogen nucleophiles to form hydrazones and related derivatives:
Hydrazide derivatives (e.g., CID 17024807 ) demonstrate improved solubility and binding affinity for enzymatic targets.
Functionalization of the Pyrazole Ring
The 1H-pyrazole ring undergoes electrophilic substitution at the N1 and C4 positions:
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 4-Nitro-pyrazole derivatives | |
| Bromination | Br₂, FeCl₃, DCM | C4 | 4-Bromo analogs | |
| Alkylation | MeI, K₂CO₃, DMF | N1 | N-Methylated derivatives |
Electrophilic modifications enhance π-stacking interactions in receptor binding, as seen in tyrosine kinase inhibitors .
Stability and Degradation Pathways
The compound shows sensitivity to:
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired chemical properties. For instance, its chlorinated and pyrazole functionalities make it suitable for further derivatization through nucleophilic substitutions, which are crucial in creating pharmaceuticals and agrochemicals .
Biological Research
Enzyme Inhibition Studies
Research indicates that pyrazole derivatives, including 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one, exhibit enzyme inhibitory activities that are valuable in drug development. These compounds have been studied for their potential to inhibit various enzymes linked to diseases such as cancer and inflammation. For example, modifications to the pyrazole ring can enhance binding affinity to targets like Bcl-2/Bcl-xL proteins, which are critical in apoptosis regulation .
Case Study: Bcl-2/Bcl-xL Inhibitors
In a study focused on optimizing Bcl-2/Bcl-xL inhibitors, the modification of pyrazole derivatives led to the discovery of compounds with improved efficacy against tumor growth. The synthesized compounds demonstrated significant inhibition of cell growth in small-cell lung cancer models, emphasizing the therapeutic potential of pyrazole-containing structures .
Medicinal Applications
Potential Therapeutic Uses
The compound has shown promise as a candidate for developing new therapeutic agents. Its ability to modulate biological pathways makes it relevant in treating conditions such as cancer and metabolic disorders. Research has suggested that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which could be beneficial in treating androgen-dependent cancers like prostate cancer .
Industrial Applications
Agrochemical Development
In the agrochemical industry, 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one can be utilized in the formulation of pesticides and herbicides. Its chemical properties allow it to interact effectively with biological systems, making it suitable for developing products that target specific pests while minimizing environmental impact .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Serves as a building block for creating complex organic molecules |
| Biological Research | Investigated for enzyme inhibition; potential use in cancer treatment |
| Medicinal Applications | Candidates for drug development targeting androgen-dependent cancers |
| Industrial Applications | Utilized in formulating agrochemicals like pesticides |
| Mechanism of Action | Interacts with enzymes/receptors to modulate biological pathways |
Mechanism of Action
The mechanism of action of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one, enabling comparative analysis of their properties and applications:
Physicochemical Properties
- LogP and Solubility : 4-Chloro-1-(2-thienyl)butan-1-one exhibits a logP of 2.49, reflecting moderate hydrophobicity due to the thienyl group . Comparatively, the pyrazole-containing target compound is expected to have higher polarity due to the pyrazole’s hydrogen-bonding capacity, though exact data are unavailable.
- Crystallographic Behavior : Pyrazolone derivatives (e.g., 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) exhibit planar geometries with dihedral angles <20° between substituents and the central ring, promoting conjugation and stability . Similar planar arrangements are anticipated for the target compound.
Biological Activity
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antithrombotic effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one can be represented as follows:
This compound features a chloro substituent and a pyrazole ring, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides showed notable antifungal activity against various strains, suggesting that compounds like 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one could also possess similar effects. For instance, the compound demonstrated an inhibition rate of 77.8% against Pyricularia oryzae at a concentration of 500 mg/L .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A review of pyrazole compounds indicated that many exhibit substantial inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Compounds similar to 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting strong anti-inflammatory activity .
3. Antithrombotic Activity
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is also being studied for its potential as a P2Y12 antagonist, which could make it useful in treating cardiovascular diseases by preventing platelet aggregation. This mechanism is crucial in managing thromboembolic disorders .
Case Study 1: Antimicrobial Testing
In vitro testing of several pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. For example, one study found that a related pyrazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Case Study 2: Anti-inflammatory Assays
In a controlled study assessing the anti-inflammatory properties of various pyrazole derivatives, including those structurally similar to 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one, compounds were evaluated for their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels, supporting the anti-inflammatory potential of these compounds .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and chlorinated carbonyl precursors. For example, analogous pyrazolone derivatives are synthesized using hydrazine hydrate and ketones under reflux conditions in ethanol, followed by purification via slow evaporation to obtain single crystals . Key steps include:
- Reagent selection : Use stoichiometric equivalents of hydrazine and chlorinated ketones to minimize side reactions.
- Purification : Recrystallization from ethanol or acetone yields high-purity crystals, as demonstrated by melting point consistency (e.g., 435–436 K in related compounds) .
- Characterization : Confirm purity via elemental analysis (C, H, N) and spectroscopic methods (FT-IR, NMR).
Q. How is the molecular structure of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in related pyrazolone derivatives:
- Crystallization : Slow evaporation from ethanol produces block-like crystals suitable for XRD .
- Data Collection : Use a diffractometer (e.g., Agilent Eos Gemini) with Cu-Kα radiation (λ = 1.54184 Å) .
- Refinement : SHELXL software refines structural parameters, with typical R-values < 0.05 for high-resolution data . Key metrics include bond lengths (e.g., C=O ~1.22 Å) and dihedral angles (e.g., 8–18° between aromatic rings) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals. For high-throughput phasing, SHELXD/E pipelines are robust for resolving overlapping reflections .
- Disorder Handling : Apply PART and SUMP restraints to model disordered atoms (e.g., rotating methyl groups) .
- Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H⋯O) are consistent with packing motifs .
Q. What mechanistic insights explain the reactivity of the pyrazole moiety in 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one during functionalization?
- Methodological Answer :
- Electron Delocalization : The pyrazole ring’s conjugation with substituents (e.g., chlorophenyl groups) enhances electrophilic substitution at the N-1 position. Dihedral angles < 20° between rings indicate strong π-orbital overlap, favoring regioselective reactions .
- Experimental Probes : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Validate with Hammett σ constants for substituent effects .
Q. How do weak intermolecular interactions (e.g., C–H⋯π) influence the solid-state packing of this compound?
- Methodological Answer :
- Interaction Analysis : Generate CrystalExplorer plots to visualize C–H⋯π (3.5–4.0 Å) and C–H⋯O (2.6–2.8 Å) contacts .
- Energetics : Calculate interaction energies (CE-B3LYP) to quantify contributions from van der Waals forces vs. hydrogen bonding.
- Impact on Properties : Correlate packing density with thermal stability (TGA/DSC) and solubility trends .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
